5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-3-7-10-4-6-5(11-7)1-2-9-6/h1-2,4,9H |
InChI Key |
QQVKXKOLJXGZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile and Its Derivatives
Strategic Approaches for Pyrrolo[3,2-d]pyrimidine Scaffold Construction
The assembly of the bicyclic pyrrolo[3,2-d]pyrimidine system can be achieved through two primary retrosynthetic disconnections: forming the pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) core or constructing the pyrimidine ring from a substituted pyrrole precursor.
Cyclization Reactions for Pyrrolo Ring Formation
A prevalent strategy for constructing the pyrrolo[3,2-d]pyrimidine scaffold involves the cyclization of a pyrrole ring onto a functionalized pyrimidine. This approach often begins with a substituted pyrimidine, which is then elaborated to include the necessary functionalities for the subsequent annulation of the five-membered pyrrole ring.
One notable method involves a domino C–N coupling/hydroamination reaction sequence. nih.gov This process can start from an alkynylated uracil (B121893) derivative, which undergoes a palladium-catalyzed reaction with an aniline (B41778) to form the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione structure. nih.gov While this specific example leads to a dione (B5365651), the underlying principle of forming the pyrrole ring through intramolecular cyclization is a key strategy.
Another approach involves the treatment of a substituted pyrimidine, such as an amino-pyrimidine, with reagents like nitroalkenes, alkynes, aldehydes, or acid chlorides to build the pyrrole ring. researchgate.net These reactions can be designed as one-pot, two-step, or three-step methodologies to achieve the desired fused heterocyclic system. researchgate.net For instance, halogenated pyrrolo[3,2-d]pyrimidines have been synthesized from pyrrolo[3,2-d]pyrimidine-2,4-dione, which itself is a versatile starting material. nih.gov The dione can be chlorinated to produce 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate for further functionalization. nih.govnih.gov
Annulation Strategies for Pyrimidine Ring Assembly
An alternative and powerful approach involves the construction of the pyrimidine ring onto a pre-existing, suitably substituted pyrrole. This strategy offers the advantage of building upon a diverse range of pyrrole precursors, allowing for varied substitution patterns on the final pyrrolopyrimidine product.
A key intermediate for this strategy is a 3-aminopyrrole derivative. For example, 3-aminopyrrole-4-carbonitriles are valuable precursors for the synthesis of 5H-pyrrolo[3,2-d]pyrimidines. The annulation of the pyrimidine ring can be accomplished by reacting the 3-aminopyrrole with various one-carbon reagents. For instance, cyclization with formamide (B127407) can lead to the formation of the pyrimidine ring.
The synthesis of the requisite 3-aminopyrrole precursors can be achieved through methods like the Thorpe-Ziegler cyclization. This involves the N-alkylation of a β,β-enaminonitrile with an α-haloketone, followed by an intramolecular cyclization.
Introduction and Modification of the Carbonitrile Group at the C-2 Position
Once the pyrrolo[3,2-d]pyrimidine scaffold is in place, the next critical step is the introduction or formation of the carbonitrile group at the C-2 position. This can be accomplished through direct cyanation or by the transformation of a precursor functional group.
Direct Cyanation Methodologies
Direct cyanation of an unsubstituted C-2 position on the 5H-pyrrolo[3,2-d]pyrimidine ring is a challenging transformation and is not widely reported in the literature. Such reactions often require harsh conditions and may suffer from a lack of regioselectivity.
Transformation of Precursor Functional Groups to Carbonitrile
A more common and versatile approach is the conversion of a pre-existing functional group at the C-2 position into a carbonitrile. Several precursor functionalities can be employed for this purpose.
From a Halogen Precursor: A 2-halo-5H-pyrrolo[3,2-d]pyrimidine, such as the 2-chloro derivative, can serve as an excellent precursor for the introduction of the cyano group. The synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has been reported, which can potentially be selectively functionalized at the C-2 position. nih.gov The displacement of the chloride with a cyanide source, such as potassium or sodium cyanide, is a standard method for introducing a nitrile group onto a heterocyclic ring.
From a Carboxamide Precursor: The dehydration of a primary amide is a classic and reliable method for the synthesis of nitriles. nih.govresearchgate.net Thus, if 5H-pyrrolo[3,2-d]pyrimidine-2-carboxamide can be prepared, its subsequent dehydration would yield the desired 2-carbonitrile. A variety of dehydrating agents can be employed for this transformation, including phosphorus pentoxide, phosphorus oxychloride, or thionyl chloride. nih.gov
From an Aldehyde Precursor: An alternative route involves the conversion of a 2-formyl-5H-pyrrolo[3,2-d]pyrimidine. The aldehyde can be converted to an aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, for which numerous reagents are available, would furnish the 2-carbonitrile.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. While specific MCRs for the direct synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile are not extensively documented, related strategies for the isomeric pyrrolo[2,3-d]pyrimidine system have been reported and provide a conceptual basis.
For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives has been used to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. researchgate.netscielo.org.mx This highlights the potential of MCRs in constructing the pyrrolopyrimidine core.
A hypothetical MCR for the target molecule could involve the reaction of a suitably substituted pyrimidine, an isocyanide, and a third component that would form the pyrrole ring and introduce the C-2 carbonitrile. For instance, a reaction involving a 4,5-diaminopyrimidine, an orthoformate, and a cyanide source could potentially lead to the desired product.
Catalytic Synthesis Approaches
Catalysis offers a powerful tool for the synthesis of complex molecules like this compound and its derivatives, providing pathways that are often more efficient and selective than stoichiometric methods. Research in this area is broadly divided into transition metal catalysis and organocatalysis, each offering unique advantages.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly with palladium, is a cornerstone for constructing the pyrrolo[3,2-d]pyrimidine framework. These reactions excel at forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for assembling the fused ring system.
A prominent strategy involves a domino reaction sequence that combines a Sonogashira coupling followed by a C-N coupling/hydroamination cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to synthesize a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available alkynylated uracils and anilines. nih.govbeilstein-journals.org
The optimization of this process highlights the crucial role of the catalyst system—specifically the choice of palladium source and ligand. In a key study, various palladium catalysts and ligands were screened to maximize the yield of the desired pyrrolopyrimidine. The combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and DPEphos as the ligand, in the presence of potassium phosphate (B84403) (K₃PO₄) as a base, was found to be highly effective. nih.govbeilstein-journals.orgbeilstein-journals.org
| Catalyst (5 mol%) | Ligand (5 mol%) | Base (3 equiv) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | DMA | 100 °C | 15 | 15 | nih.govbeilstein-journals.org |
| Pd(OAc)₂ | DPEphos | K₃PO₄ | DMA | 100 °C | 15 | 72 | nih.govbeilstein-journals.orgbeilstein-journals.org |
| Pd(OAc)₂ | SPhos | K₃PO₄ | DMA | 100 °C | 15 | 43 | beilstein-journals.org |
This optimized protocol tolerates a wide range of functional groups on the aniline coupling partner, including methoxy, fluoro, trifluoromethyl, methyl, and bromo groups, leading to moderate to good yields of the corresponding products. nih.govbeilstein-journals.org Such palladium-catalyzed cross-coupling reactions are also extensively reviewed for the synthesis of the isomeric pyrrolo[2,3-d]pyrimidines, where methods like Suzuki, Stille, and Sonogashira reactions are employed to functionalize the heterocyclic core. researchgate.net
Organocatalytic Methods
Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing heterocyclic compounds. These catalysts are typically small organic molecules that are less toxic and more environmentally benign than their transition metal counterparts.
For the synthesis of the related pyrrolo[2,3-d]pyrimidine scaffold, thiamine (B1217682) hydrochloride (Vitamin B₁) has been effectively used as a recyclable organocatalyst. tandfonline.com This method facilitates a facile and environmentally friendly route to various derivatives through a heterocyclization reaction in aqueous media. The approach is noted for being base- and metal-free, affording high yields, and demonstrating tolerance for a variety of functional groups. tandfonline.com A key advantage is the ability to recycle and reuse the thiamine hydrochloride catalyst. tandfonline.com
Another relevant metal-free approach employs iodine in DMSO to promote a cascade annulation of 6-amino-1,3-dimethyluracil with aurones, yielding pyrrolo[2,3-d]pyrimidine derivatives in good yields. nih.gov This protocol is lauded for its high atom economy, use of an inexpensive catalyst, and operational simplicity. nih.gov While not a traditional organocatalytic reaction, it aligns with the principle of avoiding heavy metals.
Furthermore, diarylprolinol silyl (B83357) ethers have been utilized as organocatalysts in the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. rsc.org This reaction, followed by reduction, provides chiral acyclic pyrimidine nucleosides in good yields and with excellent enantioselectivity, showcasing the power of organocatalysis in creating stereochemically complex molecules. rsc.org
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pyrimidine-based heterocycles is an area of active research, aiming to reduce environmental impact and improve sustainability. rasayanjournal.co.in These principles are directly applicable to the design of synthetic routes for this compound and its derivatives.
Key green chemistry strategies employed in the synthesis of related compounds include:
Use of Eco-Friendly Solvents: Water is an ideal green solvent. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved in water using β-cyclodextrin as a reusable promoter. rsc.org This approach offers high atom economy and mild reaction conditions. rsc.org
Catalysis: The use of catalysts, both metallic and organic, is inherently a green principle as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. Recyclable catalysts, such as the thiamine hydrochloride and β-cyclodextrin mentioned previously, further enhance the green credentials of a synthetic route. tandfonline.comrasayanjournal.co.inrsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Multi-component reactions (MCRs) are excellent examples of this principle, often used in pyrimidine synthesis to generate complex molecules in a single step with minimal waste. rasayanjournal.co.in
Alternative Energy Sources: Microwave irradiation and ultrasound have been used as alternative energy sources to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.incu.edu.eg
Solvent-Free Conditions: Performing reactions without a solvent, for instance using techniques like "Grindstone Chemistry" or ball milling, can significantly reduce waste and environmental impact. rasayanjournal.co.in These methods have been applied to the synthesis of various pyrimidine derivatives. rasayanjournal.co.in
One study explicitly highlights the application of green chemical principles to the functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) for the synthesis of new pyrimidines and a pyrrolopyrimidine. This demonstrates a conscious effort to plan and execute chemical methodologies based on the 12 principles of green chemistry.
| Green Principle | Methodology/Catalyst | Target Scaffold | Advantages | Reference |
|---|---|---|---|---|
| Benign Solvents/Catalyst | β-cyclodextrin in water | Pyrrolo[2,3-d]pyrimidines | Reusable promoter, eco-friendly medium, mild conditions | rsc.org |
| Organocatalysis | Thiamine Hydrochloride in water | Pyrrolo[2,3-d]pyrimidines | Recyclable, metal-free, environmentally benign | tandfonline.com |
| Alternative Energy | Microwave Irradiation | Pyrazolo[3,4-d]pyrimidines | Shorter reaction times, excellent yields | cu.edu.eg |
| Solvent-Free Conditions | Ball Milling | Pyrimidine derivatives | Reduced waste, catalyst can be recycled | rasayanjournal.co.in |
By embracing these catalytic and green chemistry approaches, the synthesis of this compound and its derivatives can be achieved more efficiently and sustainably, meeting the growing demand for these important compounds in a responsible manner.
Reaction Mechanisms and Chemical Transformations of 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile
Reactivity of the Carbonitrile Moiety
The carbonitrile (nitrile) group at the 2-position of the 5H-pyrrolo[3,2-d]pyrimidine ring is a key functional handle for introducing a variety of other functionalities. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom can be involved in cycloaddition reactions.
Nucleophilic Additions to the Nitrile Group
The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the electrophilicity of the nitrile carbon, making it amenable to nucleophilic attack.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid or amide group, which can then be used for further derivatization, such as in the synthesis of novel carboxamide-linked pyridopyrrolopyrimidines. rsc.orgrsc.org
Formation of Tetrazoles: In a reaction of significant importance for creating bioisosteres of carboxylic acids, the nitrile can undergo a [3+2] cycloaddition with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt, to form a tetrazole ring. This has been demonstrated in the analogous pyrrolo[2,3-d]pyrimidine series, where a 4-chloro-pyrrolopyrimidine was converted to the corresponding tetrazole. nih.gov
Reductions and Derivatizations of the Carbonitrile
The carbonitrile group can be reduced to an aminomethyl group, providing a route to introduce a basic side chain.
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce nitriles to primary amines. youtube.com Milder reagents such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) can also achieve this transformation with good functional group tolerance. organic-chemistry.org This reduction provides the corresponding 2-(aminomethyl)-5H-pyrrolo[3,2-d]pyrimidine, a valuable intermediate for further functionalization.
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. youtube.com This introduces a reactive aldehyde group at the 2-position, which can participate in various subsequent reactions like reductive amination or Wittig reactions.
Transformations of the Pyrrole (B145914) and Pyrimidine Rings
The fused pyrrole and pyrimidine rings of the 5H-pyrrolo[3,2-d]pyrimidine core possess distinct electronic properties that dictate their reactivity towards various reagents.
Electrophilic and Nucleophilic Aromatic Substitutions
Halogenation: The pyrrolo[3,2-d]pyrimidine ring system can undergo electrophilic halogenation. For instance, halogenated pyrrolo[3,2-d]pyrimidine analogues have been synthesized and studied for their biological activities. nih.govnih.gov In the related pyrrolo[2,3-d]pyrimidine series, iodination at the 5-position has been accomplished using N-iodosuccinimide (NIS). nih.gov Similar reactivity can be anticipated for the 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile, allowing for the introduction of halogen atoms which can then serve as handles for cross-coupling reactions. Halogenation of tricyclic pyrrolo[2,3-d]pyrimidines has also been achieved using N-halosuccinimides (NCS, NBS, NIS). mdpi.com
Nucleophilic Substitution: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. While direct nucleophilic substitution on the unsubstituted ring is challenging, the introduction of a halogen at positions 2 or 4 of the pyrimidine ring makes it susceptible to displacement by various nucleophiles. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can be synthesized from the corresponding dione (B5365651), and these chloro groups can be subsequently displaced. nih.gov
Oxidative and Reductive Manipulations of the Heterocycle
Information regarding specific oxidative and reductive manipulations of the this compound heterocycle itself is limited in the reviewed literature. However, general principles suggest that the pyrrole ring could be susceptible to oxidation under certain conditions, potentially leading to ring-opened products or the formation of oxo-derivatives. Reductive processes, such as catalytic hydrogenation, might lead to the saturation of the pyrrole ring, depending on the reaction conditions and the catalyst used.
Derivatization Strategies for Functional Group Diversity
A major focus of research on the pyrrolo[3,2-d]pyrimidine scaffold is the synthesis of diverse derivatives for biological screening. nih.govbeilstein-journals.org These strategies often involve building the substituted heterocyclic system from acyclic precursors or modifying a pre-formed core.
N-Alkylation/Arylation: The nitrogen atom of the pyrrole ring (N5) can be alkylated or arylated. For example, N5-alkyl substitutions have been introduced to modulate the pharmacokinetic properties of halogenated pyrrolo[3,2-d]pyrimidines. nih.govnih.gov Palladium-catalyzed domino C-N coupling/hydroamination reactions have been employed for the synthesis of N-aryl-pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgbeilstein-journals.org
Cross-Coupling Reactions: The introduction of a halogen onto the heterocyclic core opens up possibilities for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents. For instance, Sonogashira reactions have been utilized in the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org
Multicomponent Reactions: One-pot, three-component reactions have been developed for the efficient synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a strategy that could be adapted for the [3,2-d] isomer. scielo.org.mx
The chemical reactivity of this compound provides a versatile platform for the synthesis of a wide range of derivatives. The transformations of the carbonitrile group and the heterocyclic rings allow for the introduction of diverse functional groups, which is crucial for the development of new therapeutic agents and chemical probes.
Mechanistic Studies of Key Reaction Pathways
Detailed mechanistic studies specifically for the synthesis and transformations of this compound are not extensively documented in publicly available literature. However, insights into the key reaction pathways for the formation of the core pyrrolo[3,2-d]pyrimidine scaffold can be extrapolated from studies on structurally related compounds, particularly pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. The synthesis of these related compounds often employs a domino C-N coupling/hydroamination reaction, for which mechanistic details can be proposed based on established principles of transition-metal catalysis.
A prevalent method for constructing the pyrrolo[3,2-d]pyrimidine skeleton involves a palladium-catalyzed domino C-N cross-coupling/hydroamination reaction of substituted uracils with anilines. nih.govbeilstein-journals.org While the precise mechanism is likely complex and substrate-dependent, a plausible catalytic cycle can be outlined.
The proposed mechanism for the formation of the pyrrolo[3,2-d]pyrimidine ring system via a domino C-N coupling/hydroamination reaction is believed to proceed through the following key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide) of the pyrimidine starting material. This step forms a palladium(II) intermediate.
C-N Bond Formation: The aniline (B41778) derivative then coordinates to the palladium(II) complex, followed by reductive elimination to form the crucial C-N bond. This step couples the aniline to the pyrimidine ring.
Intramolecular Hydroamination: The newly formed intermediate undergoes an intramolecular hydroamination reaction. The amino group of the aniline moiety attacks the alkyne, leading to the formation of the pyrrole ring fused to the pyrimidine. This cyclization is a key step in the domino sequence.
Catalyst Regeneration: The resulting intermediate then undergoes a process to regenerate the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The efficiency of this domino reaction is highly dependent on the reaction conditions. Optimization studies for the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have identified key parameters that influence the yield of the product, as detailed in the table below. nih.govbeilstein-journals.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₃PO₄ | DMA | 100 | 15 |
| Pd(OAc)₂ | DPEphos | K₃PO₄ | DMA | 100 | 43 |
Data sourced from studies on the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org
In addition to palladium catalysis, copper-catalyzed domino reactions have also been shown to be effective for the synthesis of other nitrogen-containing heterocycles through a similar C-N coupling/hydroamidation sequence. organic-chemistry.org These reactions are thought to proceed via an initial copper-catalyzed amidation followed by an intramolecular hydroamidation. organic-chemistry.org A proposed mechanism for a copper-catalyzed domino synthesis of quinazolinones involves an initial Ullmann-type C-N coupling, followed by aerobic oxidation and an intramolecular nucleophilic addition. acs.org This suggests that related copper-catalyzed pathways could also be viable for the synthesis of the pyrrolo[3,2-d]pyrimidine core.
Further detailed experimental and computational studies are necessary to fully elucidate the precise mechanistic pathways and transition states involved in the synthesis and chemical transformations of this compound.
Advanced Spectroscopic and Structural Characterization Techniques for 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrrolopyrimidine derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the core structure and the position of substituents.
In the ¹H NMR spectrum of a typical pyrrolo[2,3-d]pyrimidine analogue, the protons on the pyrimidine (B1678525) and pyrrole (B145914) rings exhibit characteristic chemical shifts. For instance, in a related 2-phenyl-pyrrolo[2,3-d]pyrimidinone derivative, the aromatic protons of the phenyl ring appear as multiplets in the range of δ 7.31–7.64 ppm. mdpi.com The chemical shifts for the protons directly attached to the 5H-pyrrolo[3,2-d]pyrimidine core are influenced by the electron-withdrawing or -donating nature of the substituents. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its identity can be confirmed by D₂O exchange experiments.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms, including quaternary carbons. In a 4-bromo-2-phenyl-pyrrolo[2,3-d]pyrimidinone analogue, the carbon signals were observed in the range of δ 102.78 to 159.70 ppm, with the carbonyl and ipso-carbons appearing at the lower field end of the spectrum. mdpi.com The carbon of the nitrile group (-C≡N) in 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile is expected to resonate in the region of δ 115-120 ppm. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule.
Table 1: Typical NMR Chemical Shift Ranges for Pyrrolo[3,2-d]pyrimidine Analogues
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H (pyrimidine, pyrrole) | 7.0 - 9.0 |
| ¹H | Pyrrole N-H | > 10.0 (often broad) |
| ¹³C | Aromatic C-H | 100 - 140 |
| ¹³C | Aromatic C-N / C-C (quaternary) | 140 - 160 |
| ¹³C | Carbonitrile (-C≡N) | 115 - 120 |
Mass Spectrometry (MS) for Molecular Formula Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₇H₄N₄).
In electron impact (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The study of related 2-aminopyrimidine (B69317) and 2-mercaptopyrimidine (B73435) derivatives shows that the molecular ion peak is typically observed with significant intensity. iosrjournals.org The fragmentation pattern of the molecular ion provides additional structural information. For pyrrolopyrimidine derivatives, common fragmentation pathways may involve the loss of small neutral molecules such as HCN, N₂, or radicals from the ring system. iosrjournals.org For example, the fragmentation of a related 6-(3-bromo-4-methoxyphenyl)-5-cyano-4-hydroxypyrimidine involved the loss of an NH-CN group from the molecular ion. iosrjournals.org The presence of the nitrile group in the target compound would likely lead to a characteristic fragment corresponding to the loss of a CN radical.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Information Gained |
| Molecular Formula | C₇H₄N₄ | Elemental Composition |
| Exact Mass | 144.0436 | Confirmed by HRMS |
| Molecular Ion Peak (m/z) | 144 | Molecular Weight |
| Key Fragments (m/z) | 118 ([M-CN]⁺), 91 ([M-CN-HCN]⁺) | Structural confirmation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.
For this compound, the most characteristic vibration is the C≡N stretch of the nitrile group, which is expected to appear as a sharp, intense band in the IR spectrum around 2220-2240 cm⁻¹. The N-H stretching vibration of the pyrrole ring will give rise to a band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused heterocyclic rings are expected in the 1450-1650 cm⁻¹ region. researchgate.net
Raman spectroscopy is a complementary technique. Due to selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the fused ring system are often more prominent in the Raman spectrum. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Pyrrole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Nitrile C≡N | Stretch | 2220 - 2240 |
| Ring C=N / C=C | Stretch | 1450 - 1650 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 4: Example Crystallographic Data for a Pyrrolopyrimidine Analogue
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the arrangement of molecules in the crystal |
| Bond Length (C=N) | ~1.35 Å | Confirms double bond character |
| Bond Length (C-C) | ~1.40 Å | Confirms aromatic character |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Governs crystal packing and physical properties |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the photophysical properties of molecules. These techniques probe the electronic transitions between different energy levels within the molecule.
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and possibly the visible region, arising from π→π* and n→π* electronic transitions within the conjugated aromatic system. Studies on related heterocyclic systems like diketopyrrolopyrroles show that extending the π-conjugation or adding certain substituents can cause a significant bathochromic (red) shift in the absorption and emission maxima. nih.gov For instance, introducing a thiophene (B33073) linker to a diketopyrrolopyrrole core can shift the absorption maximum by over 100 nm. nih.gov The molar absorptivity (extinction coefficient) provides a measure of the probability of the electronic transition.
If the compound is fluorescent, its emission spectrum will be observed at a longer wavelength than its absorption spectrum (Stokes shift). The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the emission process. The photophysical properties are highly sensitive to the molecular environment, including solvent polarity.
Table 5: Anticipated Photophysical Properties for this compound
| Property | Description | Expected Characteristics |
| Absorption Maxima (λₘₐₓ) | Wavelengths of maximum light absorption | Multiple bands in the UV region (250-400 nm) due to π→π* transitions |
| Molar Absorptivity (ε) | Measure of light absorption intensity | High values (>10,000 M⁻¹cm⁻¹) typical for π→π* transitions |
| Emission Maxima (λₑₘ) | Wavelength of maximum fluorescence | Expected at longer wavelengths than λₘₐₓ (if fluorescent) |
| Stokes Shift | Difference between λₘₐₓ and λₑₘ | Provides insight into excited state geometry changes |
| Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process | Varies depending on structure and environment |
Computational and Theoretical Chemistry Studies of 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to determine optimized geometry and analyze frontier molecular orbitals (HOMO and LUMO) for pyrrolopyrimidine derivatives, often using the B3LYP functional with a basis set like 6-311G++ researchgate.net. Such calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Molecular Orbital Characterization (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity irjweb.comresearchgate.net.
For pyrimidine-containing compounds, DFT calculations show that the energy of the HOMO indicates its electron-donating capability, and the LUMO energy signifies its electron-accepting ability irjweb.com. A smaller HOMO-LUMO gap implies a higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of related pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations have been used to determine these energy gaps to understand their electronic transitions and reactivity researchgate.netresearchgate.netderpharmachemica.com.
Table 1: Representative Frontier Orbital Energies for Related Heterocyclic Compounds
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| Pyrimidine (B1678525) Derivative | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p) irjweb.com |
| Pyrazolo Pyrimidine | - | - | - | B3LYP/6-311+G** researchgate.net |
Note: Specific values for 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile are not available and would require dedicated calculations. The table illustrates typical values and methods for similar structures.
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule libretexts.org. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack researchgate.netresearchgate.net. In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density and are susceptible to electrophilic attack, such as lone pairs on nitrogen or oxygen atoms. Conversely, regions of positive potential (blue) indicate electron-deficient areas, like hydrogen atoms bonded to electronegative atoms, which are prone to nucleophilic attack libretexts.orgwolfram.com.
For a molecule like this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, indicating these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom on the pyrrole (B145914) nitrogen (N5) would exhibit a positive potential, marking it as a potential hydrogen bond donor site researchgate.net.
Ab Initio and Semi-Empirical Methods for Conformational and Tautomeric Studies
The conformation of a molecule, or its spatial arrangement of atoms, is critical to its biological activity. Computational methods are used to determine the most stable, low-energy conformations. In a study on N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, molecular modeling was used to explore low-energy conformations. It was found that substituting the N5 position with a methyl group restricted bond rotation, leading to a lower number of possible conformations within a given energy range compared to the unsubstituted analog nih.govnih.gov. This conformational restriction can be crucial for fitting into a biological target's binding site.
Tautomerism, the migration of a proton between two or more locations in a molecule, is also a key consideration for heterocyclic compounds like pyrrolopyrimidines. Different tautomers can exhibit distinct chemical and biological properties. Computational studies, including ab initio and DFT methods, can calculate the relative energies and Gibbs free energies of different tautomeric forms to predict the most stable isomer under various conditions researchgate.net.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for understanding how a ligand interacts with its biological target, such as a protein kinase nih.gov. While static docking can predict binding poses, MD simulations reveal the stability of these poses and the intricate network of interactions (e.g., hydrogen bonds, hydrophobic interactions) that fluctuate over time mdpi.com.
For the isomeric 7H-pyrrolo[2,3-d]pyrimidine scaffold, MD simulations have been used to investigate the binding mechanisms of derivatives as competitive inhibitors of p21-activated kinase 4 (PAK4). These simulations demonstrated that the inhibitors form strong interactions with the kinase's hinge region and that subtle differences in substituents can significantly alter the stability of these interactions, thereby affecting inhibitory capacity mdpi.com. Similar MD studies on a this compound derivative would be essential to understand its dynamic binding behavior and stability within a target active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful.
A 3D-QSAR study was performed on a series of pyrrolo[3,2-d]pyrimidine derivatives that act as type II inhibitors of the Kinase Insert Domain Receptor (KDR) nih.govsemanticscholar.orgnih.gov. In this study, CoMFA and CoMSIA models were built to correlate the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules with their inhibitory activity (pIC50). The resulting models showed statistically significant predictive power, and the contour maps generated from the analysis provided mechanistic insights, highlighting specific regions where modifications to the molecule would likely enhance or diminish its activity nih.govsemanticscholar.org. For example, the maps could indicate that a bulky, electron-donating group is favored in one region, while a hydrogen bond acceptor is preferred in another. Such models are instrumental in guiding the rational design of new, more potent inhibitors bookpi.org.
Table 2: Statistical Results of CoMFA and CoMSIA Models for Pyrrolo[3,2-d]pyrimidine KDR Inhibitors
| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (Predictive) | F value |
|---|---|---|---|---|
| CoMFA | 0.542 | 0.912 | 0.913 | 104.996 |
| CoMSIA | 0.552 | 0.955 | 0.897 | 104.095 |
Source: Data from a study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.govnih.gov
Reaction Mechanism and Transition State Investigations
Understanding the reaction mechanisms for the synthesis of the pyrrolo[3,2-d]pyrimidine scaffold is crucial for optimizing reaction conditions and improving yields. Computational chemistry can be used to investigate these mechanisms, including identifying intermediates and calculating the energy of transition states.
One synthetic route to produce pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones involves a domino C-N coupling/hydroamination reaction nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. The process starts with a Sonogashira reaction to create an alkynylated uracil (B121893) intermediate, which then undergoes a palladium-catalyzed cyclization with an aniline (B41778) nih.govbeilstein-journals.org. While this specific study focused on experimental optimization by testing different catalysts, ligands, and bases, computational investigations could complement such work by mapping the entire reaction pathway. DFT calculations can be employed to model the structures of reactants, intermediates, transition states, and products, providing relative Gibbs free energies to elucidate the most favorable reaction pathway nih.gov. Such theoretical validation helps in understanding the role of each component in the catalytic cycle and can guide the development of more efficient synthetic strategies metall-mater-eng.commdpi.com.
Biological and Mechanistic Investigations of 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile Derivatives
Enzyme Inhibition and Activation Studies (in vitro, mechanistic focus)
Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine core have demonstrated significant capabilities as modulators of enzyme activity. The following subsections detail their inhibitory mechanisms against several important classes of enzymes.
Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent kinase inhibitors, particularly targeting receptor tyrosine kinases involved in angiogenesis and cancer progression. nih.gov One area of focus has been the inhibition of the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov
Certain derivatives function as "type II" kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped from its active conformation. nih.gov This binding stabilizes the inactive state of the enzyme. Type II inhibitors typically occupy the ATP-binding site but also extend into an adjacent allosteric, hydrophobic pocket created by the DFG-out conformation. nih.gov This dual-site interaction often confers greater selectivity compared to inhibitors that only target the highly conserved ATP-binding pocket. Molecular docking studies have been employed to explore the bioactive conformation of these compounds within the KDR active site. nih.govnih.gov
Beyond KDR, other pyrrolo[2,3-d]pyrimidine derivatives, a closely related scaffold, have been developed as multi-targeted kinase inhibitors, showing activity against enzymes such as EGFR, Her2, and CDK2, in addition to VEGFR2. mdpi.com
The de novo purine (B94841) biosynthesis pathway, essential for the production of nucleotides for DNA and RNA synthesis, relies on several folate-dependent enzymes. Pyrrolopyrimidine derivatives, designed as antifolates, have been shown to target this pathway effectively.
Specifically, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been identified as the first examples of antifolates that act as dual inhibitors of both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.govresearchgate.net These are two of the three folate-dependent enzymes in the de novo purine synthesis pathway. nih.gov Inhibition of both enzymes was confirmed through cellular metabolic assays, which showed an accumulation of their respective substrates. nih.govnih.gov This dual inhibition leads to a depletion of the intracellular ATP pool. nih.gov
While much of the detailed mechanistic work has been published on the pyrrolo[2,3-d]pyrimidine isomers, studies on 5-substituted pyrrolo[3,2-d]pyrimidine antifolates have also implicated direct targeting of cytosolic enzymes like GARFTase and/or AICARFTase, in addition to their primary targets like serine hydroxymethyltransferase (SHMT). nih.gov For instance, in H460 tumor cells treated with these inhibitors, the accumulation of GAR and AICAR (substrates for GARFTase and AICARFTase, respectively) was not fully reversed by formate, suggesting direct inhibition of these cytosolic enzymes. nih.gov
The table below summarizes the inhibitory activities of a pyrrolo[2,3-d]pyrimidine-based antifolate, LY231514, and its polyglutamated forms against various folate-dependent enzymes. aacrjournals.orgresearchgate.net
| Compound | TS Ki (nM) | DHFR Ki (nM) | GARFTase Ki (nM) |
|---|---|---|---|
| LY231514 | 109 | 7.0 | 9,300 |
| LY231514 (Pentaglutamate) | 1.3 | 7.2 | 65 |
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Certain heterocyclic compounds, including derivatives of pyrrolopyrimidines, have been investigated as COX inhibitors.
Research on spiro pyrrolo[3,4-d]pyrimidine derivatives, another isomer of the core scaffold, has shown that these compounds can inhibit both COX-1 and COX-2 enzymes. rsc.org In vitro assays revealed that some of these compounds exhibited a higher selectivity index for COX-2 over COX-1 compared to the reference drug celecoxib. rsc.org For example, two lead compounds showed COX-2 selectivity indices of 175 and 129.21, respectively, compared to 31.52 for celecoxib. rsc.org Other pyrimidine (B1678525) derivatives have also demonstrated selective COX-2 inhibition comparable to meloxicam. nih.govnih.gov
The table below presents the in vitro COX inhibitory activity for selected spiro pyrrolo[3,4-d]pyrimidine derivatives. rsc.org
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 6 | 25.84 | 0.20 | 129.21 |
| Compound 11 | 35.00 | 0.20 | 175.00 |
| Celecoxib (Reference) | 15.13 | 0.48 | 31.52 |
Receptor Binding and Ligand-Target Interactions (in vitro, mechanistic focus)
In addition to enzyme modulation, derivatives of 5H-pyrrolo[3,2-d]pyrimidine have been engineered to interact with specific cell surface receptors, acting as either antagonists or agonists, thereby influencing cellular signaling pathways.
Neuropeptide Y (NPY) is a powerful stimulant of food intake, and its effects are believed to be mediated, in part, by the Y5 receptor subtype. nih.govacs.orgacs.org This has made the NPY Y5 receptor an attractive target for the development of anti-obesity therapeutics. nih.govacs.orgscispace.com A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and assessed for their ability to bind to and antagonize the NPY Y5 receptor in vitro. nih.govacs.org
Extensive structure-activity relationship (SAR) studies were conducted to optimize the binding affinity of these compounds. nih.gov These investigations involved modifying substituents on both the pyrrole (B145914) and pyrimidine rings of the core structure. nih.govacs.org Through these efforts, several potent NPY Y5 antagonists were identified, leading to the development of a pharmacophore model for the human Y5 receptor. nih.govacs.org However, subsequent clinical trials with a selective NPY5R antagonist, MK-0557, found that while statistically significant weight loss was achieved, the magnitude was not considered clinically meaningful, suggesting that solely targeting this receptor may not be sufficient for therapeutic efficacy in obesity. nih.gov
Toll-like receptors (TLRs) are critical components of the innate immune system that recognize pathogen-associated molecular patterns. frontiersin.orgmdpi.com TLR7, which recognizes single-stranded RNA, is a key target for immunotherapy, as its activation can induce potent antiviral responses, primarily through the production of type I interferons. frontiersin.orgnih.govacs.org
Pyrrolo[3,2-d]pyrimidines have been identified as a novel class of potent and selective TLR7 agonists. nih.govacs.orgacs.org The design of these agonists was inspired by the structure of natural RNA bases like adenine (B156593) and guanine, aiming to mimic the hydrogen bond donor and acceptor patterns of the core pyrimidine scaffold. acs.org Optimization of this series focused on enhancing activity at TLR7 while minimizing activity at the closely related TLR8, as TLR8 activation is associated more with pro-inflammatory cytokines rather than the desired interferon response. nih.govacs.orgresearchgate.net This optimization led to the identification of lead compounds that effectively induce an interferon-stimulated gene (ISG) response in vitro. nih.govacs.org
The table below shows the in vitro activity of representative pyrrolo[3,2-d]pyrimidine derivatives as TLR7 agonists. nih.gov
| Compound | Human TLR7 EC50 (µM) | Human TLR8 EC50 (µM) |
|---|---|---|
| Compound 9 | 0.30 | >30 |
| Lead Compound 54 | 0.027 | 7.7 |
Cellular Pathway Modulation and Signal Transduction (in vitro cell lines, mechanistic focus)
Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have been the subject of extensive research to elucidate their impact on fundamental cellular processes. These investigations have primarily utilized in vitro cancer cell lines to understand the specific molecular pathways these compounds modulate.
Apoptosis Induction Mechanisms
Certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies in HepG2 human liver cancer cells have revealed that treatment with a notable compound from this series, designated as 5k, leads to a significant upregulation of the pro-apoptotic protein Bax and the executioner caspase-3. Concurrently, a downregulation of the anti-apoptotic protein Bcl-2 was observed. This shift in the balance of pro- and anti-apoptotic proteins is a key indicator of the intrinsic pathway of apoptosis being activated.
Another derivative, AGF347, has also been shown to induce apoptosis in SKOV3 ovarian cancer cells. The collective findings suggest that these pyrrolo[2,3-d]pyrimidine derivatives can trigger apoptosis by modulating the expression of critical regulatory proteins in the apoptotic cascade.
Cell Cycle Regulation
The progression of the cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Investigations into 5-substituted pyrrolo[2,3-d]pyrimidine antifolates have shown their capacity to disrupt this cycle. For instance, treatment of KB human tumor cells with a specific derivative, compound 8, resulted in an accumulation of cells in the S-phase of the cell cycle. This S-phase arrest suggests an interference with DNA replication, a critical event occurring during this phase.
Further studies with other pyrrolo[2,3-d]pyrimidine derivatives have also pointed to their ability to cause cell cycle arrest, a mechanism that contributes to their antiproliferative effects. The precise molecular targets within the cell cycle machinery are often cyclin-dependent kinases (CDKs), and the hyperactive Cyclin D-CDK4/6 heterodimer is a key regulator in breast cancer.
Purine Nucleotide Biosynthesis Pathway Inhibition
A primary mechanism of action for many 5-substituted pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of the de novo purine nucleotide biosynthesis pathway. This pathway is essential for producing the building blocks of DNA and RNA. The antiproliferative effects of these compounds can be reversed by the addition of adenosine, confirming that the purine synthesis pathway is the target.
Specifically, certain derivatives have been identified as dual inhibitors of two key enzymes in this pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). The inhibition of these enzymes leads to a depletion of the purine nucleotide pool, which in turn halts DNA replication and cell proliferation. This dual-targeting capability represents a significant advancement in the development of antifolate therapies.
Novel 5-substituted pyrrolo[3,2-d]pyrimidine compounds have been designed to also target mitochondrial one-carbon metabolism, in addition to cytosolic purine biosynthesis. These compounds inhibit serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria, along with GARFTase and/or AICARFTase in the cytosol. This multi-targeted approach further disrupts the supply of essential metabolites for cancer cell growth.
| Compound Class | Target Enzymes | Cellular Effect |
| 5-substituted pyrrolo[2,3-d]pyrimidine antifolates | GARFTase, AICARFTase | Inhibition of de novo purine biosynthesis, S-phase cell cycle arrest, apoptosis |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Multiple Tyrosine Kinases | Apoptosis induction, cell cycle arrest |
| 5-substituted pyrrolo[3,2-d]pyrimidine inhibitors | SHMT2, SHMT1, GARFTase, AICARFTase | Inhibition of mitochondrial and cytosolic one-carbon metabolism, inhibition of purine biosynthesis |
Antimicrobial and Antiviral Activity Investigations (in vitro, mechanistic focus)
In addition to their anticancer properties, derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been explored for their potential as antimicrobial and antiviral agents.
Mechanism of Action against Bacterial Pathogens
The pyrrolo-pyrimidine core is found in natural nucleoside compounds that possess antimicrobial properties. Synthetic derivatives have also shown promise. For example, certain 2-aminopyrrole-3-carbonitriles have exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria.
One proposed mechanism of action for a thiophenyl-pyrimidine derivative against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), is the inhibition of FtsZ polymerization and GTPase activity. FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to a bactericidal effect.
Antifungal Mechanisms
Several novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity. A series of 1,3,4-oxadiazole (B1194373) derivatives linked to a pyrrolo[2,3-d]pyrimidine core have demonstrated excellent inhibitory activity against various fungal strains. In particular, some of these compounds exhibited potent activity against Candida albicans, a common pathogenic fungus. While the precise molecular mechanisms are still under investigation, the ability of the pyrimidine core to interact with essential enzymes and genetic material within the fungal cell is thought to be a key factor.
| Compound Series | Microbial Target | Observed Effect |
| 2-aminopyrrole-3-carbonitriles | Gram-positive and Gram-negative bacteria | Antibacterial activity |
| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (including MRSA and VREs) | Inhibition of FtsZ polymerization and GTPase activity, leading to bactericidal effects |
| 1,3,4-oxadiazole-pyrrolo[2,3-d]pyrimidine hybrids | Fungal pathogens (e.g., Candida albicans) | Antifungal activity |
Antiviral Mechanisms
While direct studies on the antiviral mechanisms of 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile are not extensively documented in publicly available research, the antiviral activity of the closely related isomeric pyrrolo[2,3-d]pyrimidine scaffold offers significant insights into potential mechanisms of action. Derivatives of pyrrolo[2,3-d]pyrimidine have been evaluated against a range of viruses, demonstrating that their mode of action is often dependent on the specific substitutions on the core structure and the nature of the virus.
One of the primary antiviral mechanisms observed for pyrrolo[2,3-d]pyrimidine nucleoside analogues is the inhibition of viral DNA synthesis. nih.govresearchgate.net For instance, arabinosyl and 2'-deoxyribosyl derivatives of pyrrolo[2,3-d]pyrimidines have shown selective activity against human cytomegalovirus (HCMV). nih.gov These compounds appear to interfere with the viral replication process by acting as inhibitors of viral DNA synthesis. nih.govresearchgate.net This mechanism is a common strategy for antiviral agents that mimic natural nucleosides, where they are incorporated into the growing viral DNA chain, leading to premature termination.
In contrast, non-nucleoside derivatives of the pyrrolo[2,3-d]pyrimidine class have also been investigated. Some of these compounds were found to selectively inhibit the replication of HCMV and herpes simplex virus type 1 (HSV-1) at an immediate-early or early stage of the viral life cycle. nih.gov An initial hypothesis was that these compounds might exert their antiviral effects by inhibiting cellular cyclin-dependent kinases (cdks), similar to drugs like roscovitine. nih.gov However, further studies revealed that the potent antiviral efficacy of these pyrrolo[2,3-d]pyrimidines did not correlate with their ability to inhibit cdk1/cyclin B, suggesting that the inhibition of this specific cellular kinase is not the primary mechanism for their selective antiviral activity. nih.gov
More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents effective against flaviviruses, such as the Zika virus (ZIKV) and dengue virus (DENV). mdpi.com While these compounds show promising antiviral activity, their precise molecular target has not yet been elucidated. mdpi.com The mechanism might be novel, as no similar compounds based on this scaffold had previously been reported as flavivirus inhibitors. mdpi.com This highlights that the pyrrolopyrimidine core can be a versatile scaffold for developing antivirals with potentially diverse mechanisms of action, targeting different viral proteins or host factors essential for viral replication.
Given the structural similarity, it is plausible that derivatives of this compound could exhibit antiviral activity through similar mechanisms, such as inhibition of viral polymerases or other essential viral enzymes. However, dedicated mechanistic studies on this specific scaffold are required to confirm these hypotheses.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of therapeutic agents. For derivatives of 5H-pyrrolo[3,2-d]pyrimidine, research has focused on understanding how different substituents on the heterocyclic core influence their interaction with various biological targets, including G-protein coupled receptors and enzymes involved in cell proliferation.
The biological activity of 5H-pyrrolo[3,2-d]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Studies on a series of these compounds as neuropeptide Y5 (Y5) receptor antagonists have provided detailed insights into the structural requirements for high binding affinity. nih.govacs.org
Modifications at the N5 position of the pyrrolo[3,2-d]pyrimidine ring have been shown to significantly impact activity. For instance, in the context of antiproliferative agents, N5-alkylation of halogenated pyrrolo[3,2-d]pyrimidines can decrease toxicity while maintaining potent activity against cancer cell lines. nih.gov This suggests that the N5 position can be modified to improve the pharmacokinetic properties of these compounds, potentially acting as a prodrug moiety that is metabolized in vivo to the active, unsubstituted analogue. nih.gov
Substitution at the C4 position is also critical for activity. In the Y5 antagonist series, a key interaction involves a C4-amino substituent. The nature of the group attached to this amino function is a primary determinant of potency. For example, small alkyl groups are generally well-tolerated, but bulkier or more complex substituents can either enhance or diminish binding depending on their ability to fit into the receptor's binding pocket.
Furthermore, substitutions on the pyrrole ring of the scaffold can modulate activity and selectivity. Research on 5-substituted pyrrolo[3,2-d]pyrimidine antifolates revealed that these compounds can target mitochondrial one-carbon metabolism, with the substituent influencing transport into the cell and inhibition of key enzymes like serine hydroxymethyltransferase 2 (SHMT2). researchgate.net
The table below summarizes key SAR findings for 5H-pyrrolo[3,2-d]pyrimidine derivatives targeting the neuropeptide Y5 receptor and cancer cell lines.
| Compound Series | Target | Position of Substitution | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine Derivatives | Neuropeptide Y5 Receptor | C4-amino | Varying amine substituents | Crucial for binding; potency is highly dependent on the nature of the N-substituent. | nih.govacs.org |
| Pyrrolo[3,2-d]pyrimidine Derivatives | Neuropeptide Y5 Receptor | C2 | Aryl or heteroaryl groups | Modulates binding affinity; specific substitutions can enhance potency. | nih.govacs.org |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Cancer Cell Lines (e.g., L1210 leukemia) | N5 | Alkyl groups (prodrug approach) | Significantly decreased toxicity while retaining comparable antiproliferative activity. nih.gov | nih.gov |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Cancer Cell Lines | C2, C4 | Halogens (e.g., Chlorine) | 2,4-dichloro substitution provides potent antiproliferative activity. nih.gov | nih.gov |
| 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolates | Mitochondrial C1 Metabolism (e.g., SHMT2) | C5 | Benzoyl or thienoyl analogues | Confers ability to inhibit key enzymes in folate metabolism, leading to antitumor activity. researchgate.net | researchgate.net |
Based on the SAR data from a series of potent 5H-pyrrolo[3,2-d]pyrimidine-based neuropeptide Y5 receptor antagonists, a pharmacophore model has been developed to define the key chemical features required for binding. nih.govacs.org This model serves as a valuable tool for the rational design of new and improved antagonists.
The developed pharmacophore model for the human Y5 receptor highlights several critical features:
Aromatic/Heteroaromatic Ring Center: The pyrrolo[3,2-d]pyrimidine core itself serves as a central scaffold that correctly orients the other pharmacophoric elements.
Hydrogen Bond Acceptor: A key hydrogen bond acceptor site is identified, which is essential for anchoring the ligand in the receptor's binding pocket. This feature is often fulfilled by one of the nitrogen atoms in the pyrimidine ring.
Hydrophobic/Aromatic Regions: The model includes specific regions that accommodate hydrophobic or aromatic groups. Substituents at the C2 position of the pyrrolopyrimidine core often occupy one of these hydrophobic pockets, contributing significantly to binding affinity.
Additional Interaction Sites: Depending on the specific analogue, other features such as additional hydrogen bond donors or acceptors may be included to account for the interactions of various substituents.
This model rationalizes the observed SAR, explaining why certain substitutions lead to a significant increase in potency while others are detrimental to activity. For example, the model can predict how the size and electronic properties of a substituent at a specific position will affect its interaction with the corresponding feature in the receptor's active site.
The table below outlines the essential features of the pharmacophore model for 5H-pyrrolo[3,2-d]pyrimidine derivatives as Y5 receptor antagonists.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Importance for Activity | Reference |
|---|---|---|---|
| Aromatic Center | Pyrrolo[3,2-d]pyrimidine core | Provides the foundational scaffold for orienting other functional groups. | nih.govacs.org |
| Hydrogen Bond Acceptor | Nitrogen atom(s) in the pyrimidine ring | Essential for anchoring the molecule within the Y5 receptor binding site. | nih.govacs.org |
| Hydrophobic Region 1 | Substituent at the C2 position | Occupies a key hydrophobic pocket, contributing to binding affinity. | nih.govacs.org |
| Hydrophobic Region 2 | Substituent on the C4-amino group | Interacts with another hydrophobic area of the receptor. | nih.govacs.org |
Advanced Applications of 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile in Chemical Technologies
Applications in Organic Electronics and Optoelectronic Devices
The fused aromatic system of the pyrrolo[3,2-d]pyrimidine core provides a robust platform for developing novel materials for electronic and optoelectronic applications. The ability to tune its electronic properties through targeted chemical modifications is key to unlocking its potential in this field.
While research on the specific 2-carbonitrile derivative is nascent, studies on closely related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have revealed significant potential for this class of compounds as fluorescent materials. The photophysical properties of these derivatives are highly dependent on their substitution patterns, allowing for the fine-tuning of their absorption and emission characteristics. nih.gov
Research has demonstrated that the introduction of electron-donating groups, such as an N,N-dimethylaminophenyl substituent, can lead to a substantial bathochromic (red) shift in both absorption and emission spectra. This effect is attributed to enhanced donor-acceptor interactions within the molecule. nih.gov More significantly, these substitutions can dramatically increase the fluorescence quantum yield (Φ), a measure of a material's emission efficiency. For example, N,N-dimethylaminophenyl-substituted derivatives have exhibited exceptionally high fluorescence quantum yields of up to 83%. nih.gov In contrast, derivatives with less potent electron-donating groups or unsubstituted phenyl rings show significantly weaker fluorescence, with quantum yields as low as 0.1% to 9%. nih.gov
This high degree of tunability suggests that the 5H-pyrrolo[3,2-d]pyrimidine scaffold is a promising core for creating a new generation of organic fluorophores. The nitrile group in 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile, being a strong electron-withdrawing group, could further enhance the intramolecular charge-transfer characteristics when combined with suitable electron-donating groups elsewhere on the molecule, potentially leading to materials with unique and desirable luminescent properties for applications in organic light-emitting diodes (OLEDs) and other display technologies.
Interactive Table: Photophysical Data of Selected Pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione Derivatives
The following table summarizes the key photophysical properties of several derivatives, illustrating the profound impact of substituents on their fluorescence. The data was collected in dichloromethane (B109758) (c = 1 x 10⁻⁵ M) at 20°C. nih.gov
| Compound ID | Substituent Group | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Fluorescence Quantum Yield (Φ) |
| 4a | Methyl | 293 | 377 | 9% |
| 4j | Phenyl | 335 | 462 | 0.1% |
| 4k | N,N-Dimethylaminophenyl | 339 | 418 | 83% |
| 4l | N,N-Dimethylaminophenyl | - | 436 | 71% |
| 4m | Thienyl | 299 | 364 | 4% |
The application of this compound and its derivatives in charge transport materials for organic electronics remains a largely unexplored field. The planar, electron-deficient nature of the pyrrolopyrimidine core, particularly when functionalized with electron-withdrawing groups like the nitrile moiety, suggests potential utility as an n-type (electron-transporting) semiconductor. The ability of these molecules to engage in π-stacking interactions is crucial for efficient charge transport in the solid state. However, detailed studies on the charge carrier mobility, thin-film morphology, and performance in devices like organic field-effect transistors (OFETs) or organic photovoltaic cells (OPVs) are not yet available in the public literature. This represents a promising area for future research and material development.
Role as Ligands in Catalysis
The pyrrolo[3,2-d]pyrimidine framework, with its multiple nitrogen atoms, possesses inherent potential to act as a ligand, coordinating to metal centers to form catalysts for a variety of chemical transformations.
The development of effective ligands requires synthetic methodologies that allow for structural diversity and precise control over steric and electronic properties. Several synthetic routes to the pyrrolo[3,2-d]pyrimidine core have been established that are amenable to the creation of a ligand library. acs.org
One effective strategy involves building the pyrimidine (B1678525) ring onto a pre-functionalized pyrrole (B145914) precursor. This approach offers flexibility in introducing a wide array of substituents onto the pyrimidine portion of the molecule. acs.org Another powerful method is the domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, which provides access to various substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov This reaction is catalyzed by palladium complexes, demonstrating the scaffold's stability under certain catalytic conditions. nih.gov The synthesis of halogenated pyrrolo[3,2-d]pyrimidines has also been reported, providing reactive handles for further functionalization through cross-coupling reactions, which could be used to attach phosphine (B1218219) or other coordinating groups. nih.gov These synthetic strategies enable the systematic modification of the this compound scaffold to tune its coordination properties for specific catalytic applications.
Despite the synthetic accessibility and coordination potential of the pyrrolo[3,2-d]pyrimidine scaffold, its application as a directing or ancillary ligand in catalysis is not yet well-documented. The nitrogen atoms in both the pyrrole and pyrimidine rings can serve as potential coordination sites for metal ions. The electronic nature of the ligand, and thus the catalytic activity of the resulting metal complex, could be modulated by substituents. The electron-withdrawing nitrile group in this compound would significantly influence the electron density on the heterocyclic system, which could be beneficial for certain catalytic cycles. This area remains a fertile ground for exploration, with potential applications in cross-coupling reactions, hydrogenation, and other metal-catalyzed transformations.
Development of Chemical Sensors and Probes
The strong and tunable fluorescence of the pyrrolo[3,2-d]pyrimidine core makes it an excellent candidate for the development of novel chemical sensors and biological probes. A fluorescent sensor typically consists of a fluorophore (the signaling unit) linked to a receptor (the recognition unit). Upon binding of an analyte to the receptor, a measurable change in the fluorophore's emission (e.g., intensity, wavelength, or lifetime) occurs.
The research on pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has shown that their emission is highly sensitive to the electronic nature of their substituents. nih.gov For instance, the dramatic increase in quantum yield observed with electron-donating N,N-dimethylaminophenyl groups highlights the sensitivity of the excited state to intramolecular charge transfer. nih.gov This property is the foundation for designing "turn-on" or ratiometric fluorescent probes. By incorporating a recognition site that modulates the electron-donating or -withdrawing ability of a substituent upon analyte binding, a sensor can be created. For example, a receptor for a specific metal ion could be attached to the scaffold, which, upon chelation, alters the electronic properties of the system and produces a distinct fluorescent signal. The this compound, with its inherent fluorescence potential and reactive sites for functionalization, represents a valuable platform for designing next-generation sensors for environmental monitoring, medical diagnostics, and cellular imaging.
Based on the current scientific literature, there is no available information regarding the application of This compound in the design of selective analyte detectors or its use in optical sensing mechanisms. Research on the broader class of pyrrolo[3,2-d]pyrimidines has predominantly focused on their pharmacological properties, particularly as kinase inhibitors for anti-cancer therapies and as immunomodulatory agents.
The provided search results extensively cover the synthesis and biological evaluation of various pyrrolopyrimidine derivatives for medicinal chemistry applications. This includes their roles as:
Inhibitors of mitochondrial and cytosolic one-carbon metabolism in cancer cells. nih.govnih.gov
Toll-like receptor 7 (TLR7) selective agonists for the treatment of viral hepatitis. nih.gov
Dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) for cancer treatment. nih.gov
Multi-targeted kinase inhibitors and apoptosis inducers. nih.govmdpi.com
Inhibitors of P21-activated kinase 4 (PAK4). mdpi.com
Dual degraders of cyclin D1/3 and CDK4/6. rsc.org
While the pyrrolopyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, its potential in chemical technologies for analyte detection and optical sensing remains an unexplored area of research according to the available search results. Therefore, a detailed discussion on the design principles and optical sensing mechanisms specifically for this compound cannot be provided.
Future Directions and Emerging Research Opportunities for 5h Pyrrolo 3,2 D Pyrimidine 2 Carbonitrile
Development of Novel and Efficient Synthetic Pathways
Future efforts are anticipated to focus on:
Domino and One-Pot Reactions: The design of cascade or domino reaction sequences that allow for the construction of the bicyclic core and the introduction of the carbonitrile functionality in a single, uninterrupted process would significantly enhance synthetic efficiency.
C-H Activation Strategies: Direct C-H functionalization of the pyrrole (B145914) or pyrimidine (B1678525) ring would offer a more direct and atom-economical approach to introduce the carbonitrile group or other desired substituents, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalable production.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and renewable starting materials will be crucial for developing sustainable synthetic methods.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Domino Reactions | Increased efficiency, reduced waste, step economy | Design of novel multi-component reactions. |
| C-H Activation | Atom economy, direct functionalization | Development of selective catalysts and reaction conditions. |
| Flow Chemistry | Scalability, safety, precise control | Optimization of reactor design and reaction parameters. |
| Green Chemistry | Sustainability, reduced environmental impact | Exploration of bio-based solvents and catalysts. |
Deeper Exploration of Reaction Mechanisms and Chemoselectivity
A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of synthetic routes and the predictable control of chemoselectivity. For 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile, several areas warrant deeper mechanistic investigation:
Regioselectivity of Cyclization: In syntheses involving the formation of the pyrrole or pyrimidine ring, elucidating the factors that govern the regioselectivity of cyclization is crucial for ensuring the exclusive formation of the desired [3,2-d] isomer over other potential isomers.
Chemoselectivity of Functionalization: The pyrrolo[3,2-d]pyrimidine core possesses multiple reactive sites. Future studies should focus on understanding the inherent reactivity of the different positions on both the pyrrole and pyrimidine rings to enable selective functionalization without the need for extensive use of protecting groups.
Role of Catalysts: For catalyzed reactions, detailed mechanistic studies, including kinetic analysis and the identification of catalytic intermediates, will be instrumental in optimizing catalyst performance and developing new, more efficient catalytic systems.
Integration of Advanced Computational Methodologies for Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these methods can accelerate the design and development of new derivatives with desired properties.
Key opportunities include:
Structure-Based Drug Design: For derivatives targeting specific biological macromolecules like kinases, molecular docking and molecular dynamics simulations can be employed to predict binding modes, estimate binding affinities, and guide the design of more potent and selective inhibitors. nih.gov
Pharmacophore Modeling: By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be developed and used to virtually screen large compound libraries for new hits with the desired activity.
ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification and prioritization of candidates with favorable pharmacokinetic profiles.
Materials Property Simulation: For applications in material science, quantum mechanical calculations can be used to predict the electronic and optical properties of novel this compound-based materials, guiding the design of materials with tailored functionalities.
Identification of Undiscovered Biological Targets and Mechanisms beyond Current Scope
While pyrrolo[3,2-d]pyrimidines are well-known as kinase inhibitors, the full therapeutic potential of this compound likely extends beyond this target class. nih.gov Future research should aim to identify novel biological targets and elucidate new mechanisms of action.
Promising research avenues include:
Phenotypic Screening: High-throughput phenotypic screening of this compound and its derivatives against a wide range of cell-based assays can uncover unexpected biological activities and provide starting points for new therapeutic applications.
Chemoproteomics: The use of chemical probes derived from this compound in combination with mass spectrometry can enable the direct identification of its protein targets in a cellular context.
Exploration of New Therapeutic Areas: Based on the structural similarity to purines, derivatives of this compound could be explored for their potential as antiviral, anti-inflammatory, or neuroprotective agents. For instance, certain pyrrolo[3,2-d]pyrimidine compounds have been investigated as inhibitors of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism, which is a critical pathway in cancer. nih.govnih.gov
| Research Approach | Objective | Potential Outcome |
| Phenotypic Screening | Identify novel biological activities | Discovery of new therapeutic applications. |
| Chemoproteomics | Uncover direct protein targets | Elucidation of novel mechanisms of action. |
| Therapeutic Area Expansion | Explore new disease indications | Broadening the therapeutic utility of the scaffold. |
Expansion of Applications in Novel Material Science Frontiers
The unique electronic and photophysical properties of heterocyclic compounds like this compound make them attractive candidates for applications in material science. This is a largely unexplored area for this specific compound, representing a significant opportunity for future research.
Potential applications to be investigated include:
Organic Light-Emitting Diodes (OLEDs): The pyrrolo[3,2-d]pyrimidine core, with its electron-rich and electron-deficient regions, could serve as a building block for novel emissive or charge-transport materials in OLEDs. The carbonitrile group can further modulate the electronic properties.
Organic Photovoltaics (OPVs): Derivatives of this compound could be designed as donor or acceptor materials for use in the active layer of organic solar cells.
Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of the pyrrolo[3,2-d]pyrimidine system could be exploited in the design of organic semiconductors for use in OFETs.
Sensors: The ability of the heterocyclic core to interact with various analytes through hydrogen bonding or other non-covalent interactions could be harnessed for the development of chemical or biological sensors. The fluorescence properties of some pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones suggest potential in this area. nih.gov
Challenges and Perspectives in Pyrrolo[3,2-d]pyrimidine Chemistry Research
Despite the significant potential of this compound, several challenges need to be addressed to fully realize its utility. The development of robust and scalable synthetic methods remains a primary hurdle. Achieving high regioselectivity in the synthesis and functionalization of the pyrrolo[3,2-d]pyrimidine core can be challenging. Furthermore, a deeper understanding of the structure-activity and structure-property relationships is needed to guide the rational design of new derivatives for specific applications.
Looking forward, the field is poised for exciting advancements. The integration of automated synthesis, high-throughput screening, and artificial intelligence-driven design is expected to accelerate the discovery of new pyrrolo[3,2-d]pyrimidine-based compounds with optimized properties. Collaborative efforts between synthetic chemists, biologists, computational scientists, and materials scientists will be crucial for unlocking the full potential of this versatile heterocyclic scaffold. The continued exploration of this compound and its analogues holds great promise for the development of next-generation therapeutics and advanced functional materials.
Q & A
Q. What methodologies address discrepancies in reported synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
